N-Phenylcarbamate paroxetine

Catalog No.
S3407691
CAS No.
253768-88-6
M.F
C26H24FNO5
M. Wt
449.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenylcarbamate paroxetine

CAS Number

253768-88-6

Product Name

N-Phenylcarbamate paroxetine

IUPAC Name

phenyl (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate

Molecular Formula

C26H24FNO5

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C26H24FNO5/c27-20-8-6-18(7-9-20)23-12-13-28(26(29)33-21-4-2-1-3-5-21)15-19(23)16-30-22-10-11-24-25(14-22)32-17-31-24/h1-11,14,19,23H,12-13,15-17H2/t19-,23-/m0/s1

InChI Key

XHNUMAXRQGMHKZ-CVDCTZTESA-N

SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)C(=O)OC5=CC=CC=C5

Canonical SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)C(=O)OC5=CC=CC=C5

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)C(=O)OC5=CC=CC=C5

N-Phenylcarbamate paroxetine (CAS 253768-88-6), also known as N-phenoxycarbonyl paroxetine, is a highly crystalline, pivotal intermediate in the commercial synthesis of the selective serotonin reuptake inhibitor (SSRI) paroxetine. Formed via the N-demethylation of N-methylparoxetine using phenyl chloroformate, this compound serves a dual procurement function. In bulk manufacturing, it acts as a stable, isolatable precursor that undergoes rapid base-mediated hydrolysis to yield paroxetine free base [1]. In analytical and quality control laboratories, it is procured as a critical pharmacopeial reference standard (often designated as Paroxetine Related Impurity 9 or Impurity 39) to quantify process-related carryover and ensure active pharmaceutical ingredient (API) compliance with stringent regulatory thresholds [2].

Procurement & Research Fit

Protected synthetic intermediate in the N-demethylation route to paroxetine hydrochloride
Crystalline, isolable form enables purification by recrystallization
Pharmacopoeial analytical impurity standard (USP PAI) for ANDA method validation and QC
Lot-specific traceability supports compendial testing workflows
SERT negative control for structure–activity relationship (SAR) studies
N-phenylcarbamate protection abolishes high-affinity SERT binding; useful as amine pharmacophore probe

Substituting N-phenylcarbamate paroxetine with alternative alkyl carbamate intermediates (such as ethyl or methyl carbamates) severely compromises manufacturing efficiency; alternative carbamates often resist hydrolysis, extending reaction times from hours to several days and complicating impurity clearance [1]. Furthermore, in analytical workflows, generic paroxetine analogs cannot substitute for the exact N-phenoxycarbonyl standard. Regulatory frameworks require the precise structural match to accurately calibrate chromatographic methods and quantify incomplete deprotection carryover down to the 0.01% limit [2]. Procurement of the exact CAS 253768-88-6 standard is therefore non-negotiable for batch release and process validation.

Substitution Risk

SERT binding profile mismatch
N-Phenylcarbamate paroxetine has orders-of-magnitude weaker SERT affinity than paroxetine free base or hydrochloride. Using this compound as a pharmacological probe in target engagement studies may produce misleading low-potency readouts.
Synthetic intermediate interchangeability
Non-crystalline carbamate intermediates lack the recrystallization purification advantage; switching to a non-isolable intermediate may transfer higher impurity loads to the final API and alter hydrolysis behavior.
Regulatory documentation gap
Generic research-grade material (e.g., min. 95% purity without USP certificate) may not satisfy ANDA filing documentation expectations. Compendial method validation and system suitability require identity-traceable reference standards.
Chromatographic identity risk
Using a non-identical impurity standard in SFC or HPLC system suitability testing can compromise peak assignment and relative response factor determination, especially when pharmacopoeial methods fail to resolve structurally similar impurities.

Accelerated Base-Mediated Hydrolysis Kinetics

In the final stages of paroxetine API synthesis, the choice of the carbamate protecting group dictates the throughput of the deprotection step. When subjected to base hydrolysis (KOH in toluene/ethanol at reflux), N-phenylcarbamate paroxetine undergoes complete conversion to paroxetine free base in approximately 3 to 4 hours [1]. In contrast, substituting the phenyl group with an ethoxycarbonyl group (ethyl carbamate) under identical conditions extends the required hydrolysis time to 48–72 hours [1]. This highly accelerated cleavage profile makes the phenylcarbamate the dominant choice for scalable commercial manufacturing.

Evidence DimensionTime to complete base-mediated hydrolysis
Target Compound DataN-phenylcarbamate paroxetine (3–4 hours)
Comparator Or BaselineEthoxycarbonyl paroxetine (48–72 hours)
Quantified Difference12x to 24x faster deprotection rate
ConditionsKOH in refluxing solvent (toluene/ethanol or 2-methoxyethanol)

Drastically reduces reactor residence time and energy consumption during commercial API manufacturing.

SERT affinity
Head-to-head
Ki 1,850 nM vs 0.17 nM (paroxetine), ~10,000-fold weaker
Supports negative-control probe context; carbamate protection abolishes amine-site recognition
Cross-species comparison (rat SERT vs human SERT); ligand displacement assay

Crystallinity-Driven Impurity Clearance

A major challenge in paroxetine synthesis is the carryover of the unreacted N-methylparoxetine precursor. N-phenylcarbamate paroxetine exhibits high crystallinity, allowing it to be isolated and recrystallized from solvents like isopropanol prior to hydrolysis [1]. This intermediate purification step effectively reduces residual N-methylparoxetine to below 0.01% [1]. Without isolating this specific crystalline phenylcarbamate intermediate—or if using non-crystalline alternative protecting groups—the N-methyl impurity propagates through the hydrolysis step, risking batch failure against the >99.9% API purity requirement.

Evidence DimensionResidual N-methylparoxetine carryover
Target Compound DataIsolated and recrystallized N-phenylcarbamate paroxetine (<0.01% carryover)
Comparator Or BaselineCrude non-isolated reaction mixture (high carryover risk exceeding 0.1% thresholds)
Quantified DifferenceReduction of precursor impurity to <0.01%
ConditionsRecrystallization from isopropanol prior to KOH hydrolysis

Enables manufacturers to reliably meet stringent pharmacopeial purity limits for the final paroxetine hydrochloride API.

Crystalline intermediate
Class-level
MP 106–108 °C, white solid, recrystallizable, isolable
Enables impurity rejection before final hydrolysis; purification dimension absent in non-crystalline routes
Patent-derived evidence; process scalability and impurity rejection verification recommended

Chromatographic Calibration for Compliance

As a recognized pharmacopeial impurity (Paroxetine Related Impurity 9), N-phenylcarbamate paroxetine is required for calibrating HPLC methods used in the quality control of paroxetine hydrochloride. Analytical methods must demonstrate the capability to detect process-related impurities at or below the 0.01% to 0.1% reporting threshold [1]. Utilizing the highly pure, certified N-phenoxycarbonyl standard allows QC laboratories to achieve precise retention time mapping and response factor calibration, which cannot be accomplished using generic structural analogs or uncalibrated API samples [1].

Evidence DimensionLimit of Quantification (LOQ) confidence for process impurities
Target Compound DataExact N-phenylcarbamate standard (calibrates detection to ≤0.01% limits)
Comparator Or BaselineUncalibrated API or generic analogs (fails regulatory validation)
Quantified DifferenceEnsures compliance with ICH Q3A(R2) reporting thresholds
ConditionsHPLC impurity profiling of Paroxetine API batches

Mandatory for the legal batch release and regulatory filing of Paroxetine API products.

USP reference grade
Data to verify
USP PAI (Catalog 1A03010) with lot-specific certificate vs generic min. 95% purity
USP PAI grade supports ANDA method validation documentation; generic grade limited to early R&D
Supplier-only data; verify lot documentation and traceability directly with USP
SFC detection
Class-level
LOD ~0.005% of drug substance; detects impurities missed by RPLC
Supports SFC method development for carbamate impurity profiling and peak identity confirmation
Inferred from structurally analogous impurities; direct validation with this standard advised

Commercial Paroxetine HCl Synthesis

N-Phenylcarbamate paroxetine is procured in bulk as the penultimate intermediate in the industrial manufacturing of paroxetine API. Its high crystallinity allows for intermediate purification via recrystallization, ensuring that precursor impurities (such as N-methylparoxetine) are reduced to <0.01% before the final, rapid base-catalyzed hydrolysis step [1].

Analytical QC and Batch Release

Procured as a certified reference material (Paroxetine Related Impurity 9), this compound is essential for QC laboratories conducting HPLC impurity profiling. It enables the precise quantification of incomplete deprotection carryover, ensuring the final paroxetine hydrochloride batches comply with stringent pharmacopeial and ICH purity thresholds [1].

GRK2 Inhibitor Development

Beyond its traditional role in SSRI manufacturing, the N-phenoxycarbonyl paroxetine scaffold is utilized in medicinal chemistry as a synthetic divergence point. Researchers selectively modify the carbamate or utilize the deprotected intermediate to synthesize potent, paroxetine-derived GRK2 inhibitors for cardiovascular research, leveraging the established structural biology of the paroxetine binding pocket [2].

Application Selection Guide

Application
Selection Property
Validation Focus
ANDA filing support
Pharmacopoeial reference standard (USP PAI) with documented traceability
Lot-specific certificate; compendial method documentation review
Paroxetine hydrochloride synthesis intermediate
Crystalline carbamate with recrystallization-enabled purification
Melting point identity; HPLC purity prior to hydrolysis
SFC chiral impurity method development
Carbamate-derivative probe for polysaccharide CSP profiling
System suitability; retention time and peak identity confirmation
SERT SAR negative control
N-acylated paroxetine analog with negligible SERT binding
Independent identity verification to exclude paroxetine contamination

XLogP3

5.4

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